N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide
Description
N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide is a tetrahydroquinazolinone derivative featuring a 2-phenylbutanamide substituent at the 2-position of the fused bicyclic core. The tetrahydroquinazolinone scaffold is known for its conformational rigidity and hydrogen-bonding capabilities, which contribute to its interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-14(13-8-6-5-7-9-13)18(25)23-19-21-12-15-16(22-19)10-20(2,3)11-17(15)24/h5-9,12,14H,4,10-11H2,1-3H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMSIEPDJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinyl core, followed by the introduction of the phenylbutanamide side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is compared to structurally related tetrahydroquinazolinone derivatives, focusing on substituent effects at the 2-position:
Key Observations:
Substituent Effects on Bioactivity: Sulfonamide derivatives (e.g., Compounds 11 and 12) exhibit carbonic anhydrase (CA) inhibition, particularly against isoforms II and IX, due to the sulfonamide group’s ability to coordinate zinc in the enzyme active site . The target compound’s phenylbutanamide group lacks this zinc-binding capability, suggesting divergent biological targets.
Lipophilicity and Pharmacokinetics: The phenylbutanamide group increases logP compared to methylbutanamide or acetamide analogs, which could improve blood-brain barrier penetration but may reduce aqueous solubility.
Synthetic Accessibility :
- Sulfonamide derivatives (e.g., Compound 11) are synthesized in moderate yields (25–30%) via nucleophilic substitution , while the target compound’s phenylbutanamide group may require more complex coupling reactions, impacting scalability.
Comparison with Chromene Derivatives
The chromene derivative 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile shares the tetrahydroquinazolinone core but incorporates a fused pyran ring. Key differences include:
- Hydrogen-Bonding Networks : The chromene derivative forms extensive N–H⋯N and N–H⋯O interactions in its crystal structure, whereas the target compound’s phenylbutanamide group may prioritize hydrophobic interactions over hydrogen bonding.
- Biological Relevance: Chromene derivatives are often explored for anticancer activity, while tetrahydroquinazolinone amides are linked to enzyme inhibition.
Computational and Structural Insights
Molecular docking studies on sulfonamide analogs (e.g., Compound 12) reveal that the tetrahydroquinazolinone core anchors the compound in the CA active site via hydrogen bonds with Thr199 and Glu106 . The phenylbutanamide group in the target compound may sterically hinder similar interactions, redirecting binding to alternative pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
